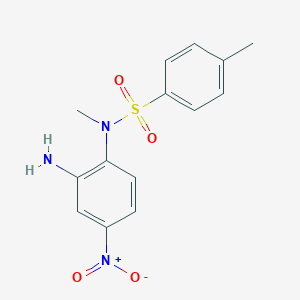
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antibiotics. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide typically involves the nitration of 2-amino-phenyl-4,N-dimethyl-benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Shares the amino and nitro groups but lacks the sulfonamide group.
4-Amino-2-nitrophenol: Similar structure but different positioning of functional groups.
2-Amino-5-nitrophenol: Another isomer with different functional group positioning.
Uniqueness
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the specific positioning of the amino and nitro groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35g/mol |
IUPAC Name |
N-(2-amino-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c1-10-3-6-12(7-4-10)22(20,21)16(2)14-8-5-11(17(18)19)9-13(14)15/h3-9H,15H2,1-2H3 |
InChI Key |
IBQVHFNXTOMJPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,8-trimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412204.png)
![5-cinnamoyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412205.png)
![6-methoxy-4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412207.png)
![5-[1-Methyl-1-(3-nitrobenzylideneamino)ethyl]-1-(2,6-xylyl)-1H-tetrazole](/img/structure/B412209.png)

![1-(2,6-dimethylphenyl)-5-[1-({4-nitrobenzylidene}amino)-1-methylethyl]-1H-tetraazole](/img/structure/B412213.png)
![N-[(1-cyclohexyl-1H-tetraazol-5-yl)(2,4-dichlorophenyl)methyl]-N-phenylamine](/img/structure/B412216.png)
![2'-methyl-5-nitro-2,5'-bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B412217.png)
![2-chloro-5-({4-chloro-3-[(diethylamino)sulfonyl]phenyl}sulfonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B412218.png)
![3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide](/img/structure/B412221.png)

![3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B412224.png)

![2-[(2-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B412227.png)
